

Physical and chemical properties of 3-Hydroxy-3-methyl-2-oxopentanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Hydroxy-3-methyl-2oxopentanoic acid

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An In-depth Technical Guide to 3-Hydroxy-3-methyl-2-oxopentanoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological relevance of **3-Hydroxy-3-methyl-2-oxopentanoic acid**. The information is tailored for researchers, scientists, and professionals involved in drug development and metabolic studies.

Physical and Chemical Properties

3-Hydroxy-3-methyl-2-oxopentanoic acid is a derivative of 3-methyl-2-oxovaleric acid, hydroxylated at the third carbon position.[1] It is classified as a 2-oxo monocarboxylic acid, a 3-hydroxy monocarboxylic acid, an oxo fatty acid, a hydroxy fatty acid, and a tertiary alphahydroxy ketone.[1]

Table 1: Physical and Chemical Properties of **3-Hydroxy-3-methyl-2-oxopentanoic Acid** and Related Compounds



Property	Value	Source
IUPAC Name	3-hydroxy-3-methyl-2- oxopentanoic acid	[1][2]
Synonyms	3-hydroxy-3-methyl-2-oxo- pentanoic acid, CHEBI:28710	[1]
Molecular Formula	C ₆ H ₁₀ O ₄	[1][2]
Molecular Weight	146.14 g/mol	[1][2]
Computed pKa	Data not available for the target compound. For the related 3-methyl-2-oxopentanoic acid, the strongest acidic pKa is computed to be 3.52.	[3]
Computed Solubility	Data not available for the target compound. For the related 3-methyl-2-oxopentanoic acid, computed water solubility is 9.86 g/L.	[3]
Experimental Melting Point	Data not available for the target compound. The sodium salt of the related 3-methyl-2-oxopentanoic acid has a melting point of 204-206 °C.	
Experimental Boiling Point	Data not available for the target compound.	

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of **3-Hydroxy-3-methyl-2-oxopentanoic acid** are not readily available in the literature. However, methodologies for structurally similar compounds provide a strong foundation for its preparation and characterization.



Synthesis

A plausible synthetic route for **3-Hydroxy-3-methyl-2-oxopentanoic acid** would involve an aldol condensation reaction. A general procedure, adapted from the synthesis of similar hydroxy acids, is outlined below.

Protocol: Aldol Condensation for the Synthesis of Hydroxy-Keto Acids

- Enolate Formation: A suitable ketone precursor is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C) to generate the corresponding enolate.
- Aldol Addition: The enolate solution is then reacted with an appropriate aldehyde or ketone.
 For the synthesis of 3-Hydroxy-3-methyl-2-oxopentanoic acid, the enolate of a pyruvate ester could be reacted with butan-2-one.
- Workup: The reaction is quenched with a proton source, typically a saturated aqueous solution of ammonium chloride.
- Purification: The crude product is extracted from the aqueous phase using an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Hydrolysis: If the synthesis was performed on an ester, the ester is then hydrolyzed to the
 carboxylic acid, for example, by refluxing with a base like potassium hydroxide in a
 methanol/water mixture, followed by acidification.
- Final Purification: The final product can be purified by techniques such as column chromatography on silica gel or distillation.[4][5][6]

Purification

Purification of the synthesized **3-Hydroxy-3-methyl-2-oxopentanoic acid** would likely involve standard laboratory techniques.

Protocol: Purification of Carboxylic Acids



- Extraction: The product can be separated from neutral and basic impurities by extraction with an aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent to remove impurities.
 Acidification of the aqueous layer will precipitate the carboxylic acid, which can then be extracted into an organic solvent.
- Chromatography: Column chromatography using silica gel is a common method for purifying carboxylic acids. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the compound.
- Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.
- Distillation: For liquid products, distillation under reduced pressure (Kugelrohr apparatus) can be an effective purification method.[5]

Analysis

The structure and purity of **3-Hydroxy-3-methyl-2-oxopentanoic acid** can be confirmed using various analytical techniques.

Protocol: Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR spectroscopy will provide information on the number and connectivity of protons in the molecule. For the related compound (3S)-3-methyl-2-oxopentanoic acid, ¹H NMR spectra have been recorded in D₂O.[7]
 - ¹³C NMR spectroscopy will show the number of unique carbon atoms and their chemical environment.
- Mass Spectrometry (MS):
 - Mass spectrometry will determine the molecular weight of the compound. High-resolution
 mass spectrometry (HRMS) can be used to confirm the elemental composition. For the
 related compound (3S)-3-methyl-2-oxopentanoic acid, GC-MS data is available.[7]



- Infrared (IR) Spectroscopy:
 - IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O) of the ketone and carboxylic acid groups.

Biological Significance and Signaling Pathways

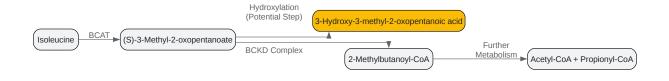
3-Hydroxy-3-methyl-2-oxopentanoic acid is a metabolite in the catabolic pathway of the branched-chain amino acid, isoleucine.

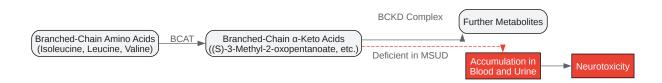
Isoleucine Catabolism

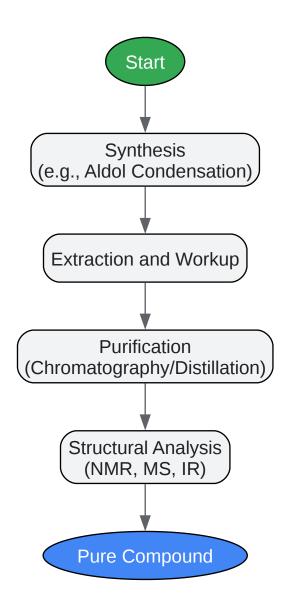
The breakdown of isoleucine is a multi-step process that occurs within the mitochondria.

- Transamination: The first step is the reversible transamination of isoleucine to its corresponding α-keto acid, (S)-3-methyl-2-oxopentanoate, catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT).[8]
- Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to form 2methylbutanoyl-CoA.[8][9]
- Further Metabolism: 2-methylbutanoyl-CoA undergoes further enzymatic reactions, including a hydroxylation step that could potentially lead to the formation of a hydroxylated derivative like **3-Hydroxy-3-methyl-2-oxopentanoic acid**, before ultimately being converted to acetyl-CoA and propionyl-CoA, which can enter the citric acid cycle.[8][9][10]











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